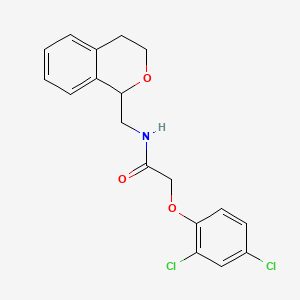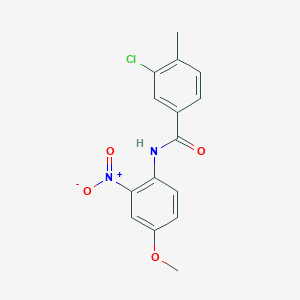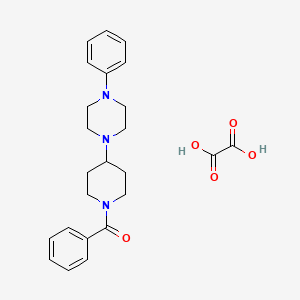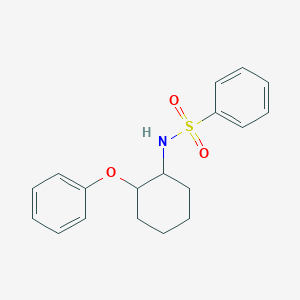
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, also known as DCMAC, is a chemical compound used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in cellular signaling pathways. In
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is primarily used in scientific research to study the role of PKC in cellular signaling pathways. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC in various cell types, making it a valuable tool for studying the role of PKC in these processes. Additionally, this compound has been used in cancer research to investigate the potential of PKC inhibition as a therapeutic strategy.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in cellular proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PKC inhibitor, this compound has been shown to modulate the activity of other enzymes and ion channels, leading to changes in cellular signaling and metabolism. Physiologically, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in lab experiments is its specificity for PKC inhibition, allowing researchers to study the role of this enzyme in various cellular processes. Additionally, this compound is relatively easy to synthesize and has a high yield and purity. However, one limitation of using this compound is its potential toxicity and off-target effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide research. One area of interest is the development of more potent and selective PKC inhibitors, which may have greater therapeutic potential for cancer treatment. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop strategies to minimize these effects. Finally, this compound may have potential applications in other areas of research, such as neuroscience and cardiovascular disease, which warrant further investigation.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-13-5-6-16(15(20)9-13)24-11-18(22)21-10-17-14-4-2-1-3-12(14)7-8-23-17/h1-6,9,17H,7-8,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHIECETZHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)


![N-[4-(aminosulfonyl)phenyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3971604.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)

![3-{[4-(1-azepanyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3971635.png)
![2-{4-[1-(2-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971638.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)